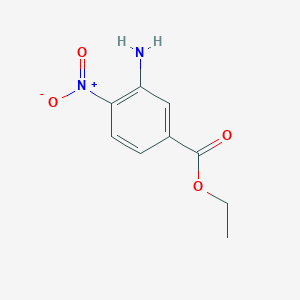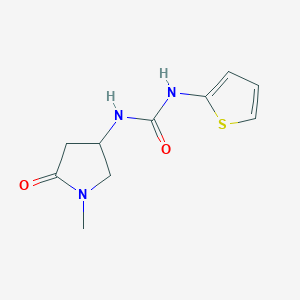![molecular formula C18H20ClN3O2 B2430068 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one CAS No. 2415489-49-3](/img/structure/B2430068.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one is a chemical compound that has been extensively studied for its various applications in scientific research. It is also known as CP-55940 and is a synthetic cannabinoid that has been found to have potent effects on the human body.
Mecanismo De Acción
CP-55940 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. It binds to the CB1 and CB2 receptors, which are located throughout the body, and produces a range of effects, including analgesia, anti-inflammatory effects, and psychoactive effects. CP-55940 has been found to have a high affinity for the CB1 receptor, which is primarily located in the central nervous system, and produces its psychoactive effects by activating this receptor.
Biochemical and Physiological Effects:
CP-55940 produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and psychoactive effects. It has been found to have potent analgesic effects and has been explored as a potential alternative to opioids for pain management. CP-55940 has also been found to have anti-inflammatory effects, which makes it a potential treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-55940 produces psychoactive effects, which makes it a potential treatment option for psychiatric disorders such as anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages for lab experiments, including its potency and selectivity for the CB1 and CB2 receptors. It is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, CP-55940 also has several limitations, including its high cost and the potential for side effects. Additionally, the psychoactive effects of CP-55940 may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CP-55940, including its potential use in pain management, cancer treatment, and neurological disorders. Additionally, further research is needed to explore the potential side effects of CP-55940 and to develop safer and more effective synthetic cannabinoids. Finally, more research is needed to explore the potential therapeutic benefits of CP-55940 in other areas of medicine, such as psychiatry and addiction medicine.
Conclusion:
In conclusion, CP-55940 is a synthetic cannabinoid that has been extensively studied for its various applications in scientific research. It has been found to have potent effects on the human body and has been explored as a potential treatment option for pain management, cancer treatment, and neurological disorders. CP-55940 acts on the endocannabinoid system and produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and psychoactive effects. While CP-55940 has several advantages for lab experiments, it also has several limitations, including its high cost and potential side effects. Finally, there are several future directions for research on CP-55940, including its potential use in other areas of medicine and the development of safer and more effective synthetic cannabinoids.
Métodos De Síntesis
The synthesis of CP-55940 involves the reaction of 5-chloropyrimidine-2-ol with 1-(2-bromoethyl)-4-phenylpiperidine in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 1-bromo-3-phenylpropan-1-one to obtain the final product, CP-55940. The synthesis method has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its various applications in scientific research. It has been found to have potent effects on the human body, and its use has been explored in several areas of research, including pain management, cancer treatment, and neurological disorders. CP-55940 has been found to have potent analgesic effects and has been explored as a potential alternative to opioids for pain management. It has also been studied for its anti-tumor effects and has been found to inhibit the growth of several types of cancer cells. Additionally, CP-55940 has been explored as a potential treatment for neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPIRGAZZTUZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)


![2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2429999.png)
![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)
![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)

